molecular formula C21H36ClNO B008765 1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride CAS No. 19831-41-5

1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride

Cat. No. B008765
CAS RN: 19831-41-5
M. Wt: 354 g/mol
InChI Key: ZHQTZCHKZKSPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride, also known as O-Desmethylvenlafaxine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the treatment of depression, anxiety, and other mental health disorders.

Mechanism Of Action

The mechanism of action of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine involves the inhibition of the reuptake of serotonin and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can enhance their signaling and improve mood and anxiety symptoms. 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine also has a weak affinity for the dopamine transporter, which may contribute to its antidepressant and anxiolytic effects.

Biochemical And Physiological Effects

1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has been found to have a half-life of approximately 11 hours, which is longer than that of Venlafaxine. It is metabolized in the liver and excreted in the urine. 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has been shown to have a low potential for drug-drug interactions and a lower risk of side effects compared to other antidepressant drugs.

Advantages And Limitations For Lab Experiments

1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has several advantages for use in lab experiments. It is readily available, has a long half-life, and has a lower risk of side effects compared to other antidepressant drugs. However, it is important to note that 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine is not a selective serotonin reuptake inhibitor (SSRI) or a selective norepinephrine reuptake inhibitor (SNRI), which may limit its use in certain research applications.

Future Directions

There are several future directions for research on 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine. One potential area of research is the development of novel antidepressant drugs that are based on the structure and mechanism of action of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine. Another area of research is the investigation of the potential anxiolytic effects of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine. Additionally, further studies are needed to determine the long-term safety and efficacy of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine in the treatment of depression and other mental health disorders.
Conclusion
1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine is a chemical compound that has shown promise in the treatment of depression and anxiety. It is synthesized through the demethylation of Venlafaxine and has been extensively studied for its potential antidepressant and anxiolytic properties. 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine inhibits the reuptake of serotonin and norepinephrine, leading to an increase in their concentration in the synaptic cleft and improving mood and anxiety symptoms. While 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has several advantages for use in lab experiments, further research is needed to determine its long-term safety and efficacy in the treatment of mental health disorders.

Synthesis Methods

1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine is synthesized through the demethylation of Venlafaxine, which is an antidepressant drug. The demethylation process involves the use of enzymes such as CYP2D6 and CYP3A4, which are found in the liver. The resulting product is a white to off-white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has been extensively studied for its potential antidepressant and anxiolytic properties. It has been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of mood and anxiety. 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has also been found to have a lower affinity for the dopamine transporter, which may contribute to its lower risk of side effects compared to other antidepressant drugs.

properties

CAS RN

19831-41-5

Product Name

1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride

Molecular Formula

C21H36ClNO

Molecular Weight

354 g/mol

IUPAC Name

1-(2-octoxy-2-phenylethyl)piperidine;hydrochloride

InChI

InChI=1S/C21H35NO.ClH/c1-2-3-4-5-6-13-18-23-21(20-14-9-7-10-15-20)19-22-16-11-8-12-17-22;/h7,9-10,14-15,21H,2-6,8,11-13,16-19H2,1H3;1H

InChI Key

ZHQTZCHKZKSPHI-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(CN1CCCCC1)C2=CC=CC=C2.Cl

Canonical SMILES

CCCCCCCCOC(CN1CCCCC1)C2=CC=CC=C2.Cl

synonyms

1-(2-octoxy-2-phenyl-ethyl)piperidine hydrochloride

Origin of Product

United States

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